
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is a complex organic compound with the molecular formula C17H13BrClNO2. This compound is notable for its unique structure, which includes a brominated phenyl group, a chlorinated indolizine moiety, and a methanone linkage. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.
Methanone Formation: The coupling of the brominated, hydroxylated phenyl ring with the chlorinated indolizine ring via a methanone linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality of the final product.
化学反应分析
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
相似化合物的比较
Similar Compounds
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-methylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-propylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-butylindolizin-3-yl)methanone
Uniqueness
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
属性
CAS 编号 |
77833-00-2 |
|---|---|
分子式 |
C17H13BrClNO2 |
分子量 |
378.6 g/mol |
IUPAC 名称 |
(3-bromo-4-hydroxyphenyl)-(1-chloro-2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C17H13BrClNO2/c1-2-11-15(19)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(18)9-10/h3-9,21H,2H2,1H3 |
InChI 键 |
HIXHJMWITGMFGT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N2C=CC=CC2=C1Cl)C(=O)C3=CC(=C(C=C3)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


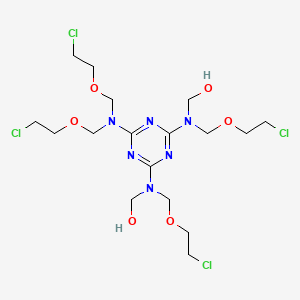
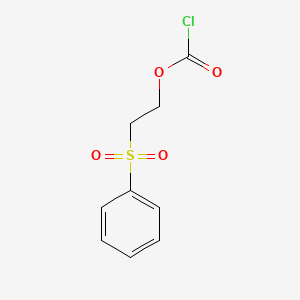
![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)
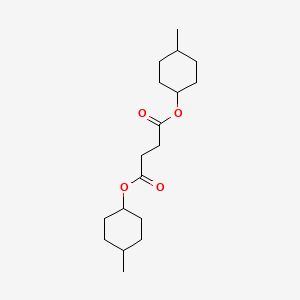


![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)


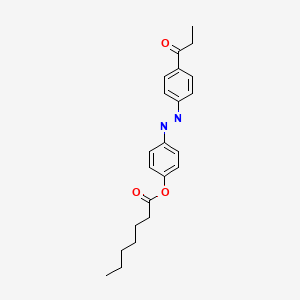
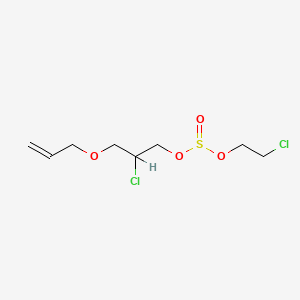
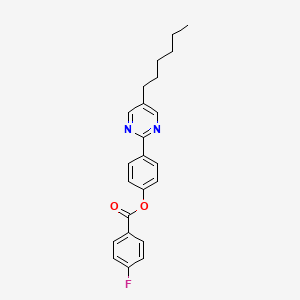
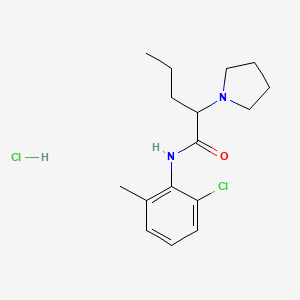
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
